molecular formula C5H3BrINO B142197 2-Bromo-6-iodopyridin-3-ol CAS No. 129611-32-1

2-Bromo-6-iodopyridin-3-ol

Cat. No. B142197
M. Wt: 299.89 g/mol
InChI Key: IQUADFAYJOJQJA-UHFFFAOYSA-N
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Patent
US09309199B2

Procedure details

To a suspension of 2-bromopyridin-3-ol (24.1 g, 139 mmol) in 346 mL water was added potassium carbonate (38.3 g, 277 mmol), then iodine (38.7 g, 152 mmol), and this mixture was stirred at room temperature overnight. After cooling to 0° C., 2 N aqueous hydrochloric acid was added until evolution of gas ceased. Acidification was carefully continued until the pH reached ˜6, causing a precipitate to form. This precipitate was collected by filtration, washed with water and dried in a vacuum desiccator until reaching constant mass to afford 2-bromo-6-iodopyridin-3-ol (33 g, 79% yield). ES-MS (M+H)+=300.
Quantity
24.1 g
Type
reactant
Reaction Step One
Name
Quantity
346 mL
Type
solvent
Reaction Step One
Quantity
38.3 g
Type
reactant
Reaction Step Two
Quantity
38.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].[I:15]I.Cl>O>[Br:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([I:15])[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
24.1 g
Type
reactant
Smiles
BrC1=NC=CC=C1O
Name
Quantity
346 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
38.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
38.7 g
Type
reactant
Smiles
II
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form
FILTRATION
Type
FILTRATION
Details
This precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum desiccator

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC=C1O)I
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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